3-bromo-N-ethylbenzenesulfonamide

説明

Overview of Benzenesulfonamide (B165840) Scaffolds in Organic and Medicinal Chemistry

The benzenesulfonamide scaffold is a cornerstone in the fields of organic and medicinal chemistry, recognized for its versatile applications and presence in a multitude of biologically active compounds. mdpi.com These structures, characterized by a benzene (B151609) ring directly linked to a sulfonamide group (-SO₂NH₂), serve as a fundamental framework for the design and synthesis of new chemical entities. In medicinal chemistry, benzenesulfonamide derivatives have been extensively explored, leading to the development of drugs with a wide array of therapeutic uses. A significant area of application is as carbonic anhydrase (CA) inhibitors, which are crucial in treating various conditions. acs.orgrsc.org The sulfonamide group acts as a key zinc-binding group in the active site of these metalloenzymes. nih.gov

The adaptability of the benzenesulfonamide core allows for chemical modifications at the aromatic ring and the sulfonamide nitrogen, enabling chemists to fine-tune the molecule's steric and electronic properties. This tunability is essential for optimizing a compound's interaction with biological targets, thereby enhancing its efficacy and selectivity. mdpi.comacs.org Research has demonstrated that derivatives of benzenesulfonamide can exhibit potent activities, including anticancer, anti-inflammatory, and anticonvulsant properties. mdpi.comacs.orgmdpi.com For instance, certain benzenesulfonamide-bearing imidazole (B134444) derivatives have shown notable activity against cancer cell lines, while other series have been developed as selective inhibitors of specific carbonic anhydrase isoforms implicated in epileptogenesis. mdpi.comacs.org The synthesis of novel benzenesulfonamide derivatives is a continuous effort in the quest for new therapeutic agents, often involving multi-step reaction sequences to build complex molecules from simpler, commercially available starting materials. acs.orgmdpi.com

Significance of Halogenated Benzenesulfonamides in Synthetic Strategies

Halogenation, the introduction of one or more halogen atoms into a molecular structure, is a pivotal strategy in synthetic organic and medicinal chemistry. When applied to the benzenesulfonamide scaffold, halogenation significantly influences the compound's physicochemical properties and biological activity. Halogens such as chlorine and bromine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the halogen on the benzene ring is crucial, as it can direct the orientation of the molecule within a binding site, thereby affecting its inhibitory potency and selectivity. nih.gov

The presence of a halogen atom, particularly bromine, provides a reactive handle for further synthetic transformations through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the construction of more complex molecular architectures, expanding the chemical space available for drug discovery. For example, a bromo-substituted benzenesulfonamide can serve as a precursor for introducing diverse aryl or alkyl groups. nih.gov Furthermore, the halogen–π interaction, a non-covalent force between a halogen atom and an aromatic system, is an important factor in molecular recognition and can contribute to the binding energy of a ligand to its receptor. rsc.org The strength of this interaction increases from fluorine to iodine, making brominated and iodinated compounds particularly interesting for rational drug design. rsc.org The strategic placement of halogens on the benzenesulfonamide ring is, therefore, a key tactic for developing highly potent and selective inhibitors for various enzymatic targets, including carbonic anhydrases. nih.gov

Research Context of 3-Bromo-N-ethylbenzenesulfonamide within the Broader Class

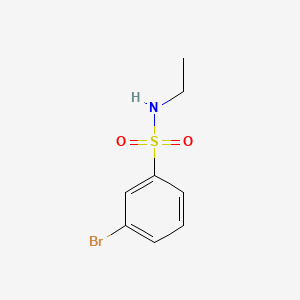

This compound is a specific halogenated benzenesulfonamide that fits within the broader class of compounds used as building blocks in synthetic and medicinal chemistry. Its structure features a bromine atom at the meta-position of the benzene ring and an ethyl group attached to the sulfonamide nitrogen. This particular arrangement of substituents makes it a valuable intermediate for creating more complex molecules. The bromine atom serves as a key functional group for synthetic diversification, while the N-ethyl group influences the compound's solubility and steric profile.

While extensive research focusing solely on the biological activity of this compound is not widely published, its significance lies in its utility as a synthetic intermediate. It is commercially available from various suppliers, indicating its use in research and development laboratories. bldpharm.com Compounds with similar structural motifs, such as other halogenated N-alkylbenzenesulfonamides, are investigated for a range of applications, including their role as protein degrader building blocks or as precursors in the synthesis of catalysts. calpaclab.comnih.gov The study of related compounds, like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), highlights the role of N-alkylated and brominated sulfonamides as effective reagents and catalysts in organic synthesis. nih.govresearchgate.net Therefore, the research context of this compound is primarily that of a specialized chemical tool for constructing targeted molecules in discovery chemistry.

Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 871269-07-7 | bldpharm.com |

| Molecular Formula | C₈H₁₀BrNO₂S | bldpharm.com |

| Molecular Weight | 264.14 g/mol | bldpharm.com |

| MDL Number | MFCD07363819 | bldpharm.com |

| Storage | Sealed in dry, room temperature | bldpharm.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADIDEQQKAOBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428432 | |

| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-07-7 | |

| Record name | 3-Bromo-N-ethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-bromo-N-ethylbenzenesulfonamide will exhibit characteristic absorption bands corresponding to its constituent functional groups. The N-H stretch of the sulfonamide will be visible, as will the asymmetric and symmetric stretching vibrations of the S=O bonds, which are characteristic of sulfonamides. Aromatic C-H and C=C stretching vibrations will also be present, along with the C-N stretching vibration. The C-Br bond will have a stretching vibration in the fingerprint region of the spectrum.

| Characteristic IR Absorption Bands for a Related Compound: 3-Bromobenzene-1-sulfonamide | |

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric S=O Stretch | 1300 - 1350 |

| Symmetric S=O Stretch | 1150 - 1180 |

| C-N Stretch | 1100 - 1350 |

| C-Br Stretch | 500 - 600 |

| Note: Data is for a related compound and serves to illustrate the expected absorption bands. nih.gov |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight of the compound and can also reveal structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing one bromine atom. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, leading to fragment ions that can help to confirm the structure.

Elemental Analysis

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For a pure sample of this compound (C₈H₁₀BrNO₂S), the experimentally determined percentages of carbon, hydrogen, nitrogen, bromine, and sulfur should be in close agreement with the theoretically calculated values. This provides strong evidence for the empirical formula of the compound.

| Theoretical Elemental Composition of this compound (C₈H₁₀BrNO₂S) | |

| Element | Percentage |

| Carbon (C) | 36.10% |

| Hydrogen (H) | 3.79% |

| Bromine (Br) | 29.99% |

| Nitrogen (N) | 5.26% |

| Oxygen (O) | 12.02% |

| Sulfur (S) | 12.05% |

| Note: These are theoretical values calculated from the molecular formula. |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). A pure sample will ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. HPLC coupled with a mass spectrometer (LC-MS) can provide further confirmation of the identity of the main peak and any impurities. nih.gov

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. jfda-online.com While some sulfonamides can be analyzed directly by GC, they often exhibit poor peak shape and thermal instability. To overcome these issues, derivatization is frequently employed. This process chemically modifies the analyte to make it more volatile and thermally stable. rsc.orgrsc.org

For this compound, the active hydrogen on the sulfonamide nitrogen can be replaced using a derivatizing agent. Common derivatization reactions for sulfonamides include methylation or silylation. nih.gov For instance, a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. rsc.org The resulting derivative is more volatile and less polar, leading to improved chromatographic performance. The analysis would then be carried out using a GC system, often coupled with a mass spectrometer (GC-MS), which allows for the separation and identification of the derivatized compound and any impurities. researchgate.net

Silylation Derivatization

Silylation is a chemical modification technique that involves the replacement of an active hydrogen atom with a silyl (B83357) group, most commonly the trimethylsilyl (TMS) group. researchgate.net In this compound, the hydrogen atom attached to the nitrogen of the sulfonamide group is reactive and can be substituted. This process decreases the compound's polarity and increases its volatility and thermal stability, which are advantageous for GC-MS analysis.

A frequently employed silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). nih.gov The derivatization reaction typically involves heating the analyte with the silylating reagent in a suitable solvent. The selection of the reagent and reaction conditions is critical for achieving a high yield of the derivatized product. For instance, the reaction can be carried out in a solvent such as acetonitrile or pyridine (B92270) at temperatures ranging from 60 to 70°C for about 15 minutes. researchgate.net The resulting TMS derivative of this compound can then be readily analyzed, providing distinct mass spectra that facilitate its structural confirmation.

Table 1: Illustrative Silylation Reaction Parameters for this compound

| Parameter | Condition |

| Analyte | This compound |

| Silylating Reagent | BSTFA with 1% TMCS |

| Solvent | Acetonitrile |

| Reaction Temperature | 70 °C |

| Reaction Time | 30 minutes |

Note: This table provides hypothetical conditions based on established methods for silylating sulfonamides.

Acylation Derivatization

Acylation is another essential derivatization technique where an acyl group is introduced into a molecule. For this compound, the nitrogen atom of the sulfonamide can undergo acylation. This modification can improve the chromatographic properties of the compound and provide additional mass spectral information for structural verification.

The N-acylation of sulfonamides can be performed using various acylating agents, including acyl halides or anhydrides, often in the presence of a base or a catalyst. Research has demonstrated the N-acylation of benzenesulfonamides using reagents like ethyl 2-bromo-3-methylbutanoate with a titanium(IV) chloride promoter. researchgate.net Such reactions lead to the formation of N-acylsulfonamides, a class of compounds with recognized pharmaceutical importance. researchgate.net A typical laboratory-scale acylation might involve reacting this compound with an acylating agent such as acetic anhydride (B1165640) in the presence of a base like pyridine. The reaction can be monitored for completion and the resulting product purified for analysis. The mass spectrum of the acylated derivative will exhibit a molecular ion peak and fragmentation pattern characteristic of the newly introduced acyl group, aiding in the definitive identification of the parent compound.

Table 2: Illustrative Acylation Reaction Parameters for this compound

| Parameter | Condition |

| Analyte | This compound |

| Acylating Agent | Acetic Anhydride |

| Base/Catalyst | Pyridine |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

Note: This table outlines hypothetical conditions based on general procedures for the acylation of sulfonamides.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These methods are based on the principles of quantum mechanics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For 3-bromo-N-ethylbenzenesulfonamide, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in chemical reactions.

A hypothetical data table for such an analysis might look like this:

| Parameter | Energy (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| No specific data is available for this compound in the performed searches. |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates.

Molecular docking simulations of this compound with a specific protein target would calculate the binding energy, which indicates the strength of the interaction. A more negative binding energy suggests a more stable complex. The analysis would also detail the interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding site.

An example of a data table summarizing docking results could be:

| Protein Target | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| e.g., Carbonic Anhydrase | |||

| e.g., Kinase | |||

| No specific molecular docking studies for this compound were found in the search results. |

Beyond binding energy, docking simulations can be used to predict the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of this compound for a particular protein. By docking the compound against multiple related proteins, it is also possible to predict its selectivity, a critical factor for minimizing off-target effects.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. By simulating the movements of atoms and molecules, MD can be used to study conformational changes and the stability of ligand-protein complexes. An MD simulation of this compound, both alone in solution and when bound to a protein, would reveal its conformational flexibility and the stability of its interactions. This information is vital for a comprehensive understanding of its behavior in a biological environment.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. Computational approaches to SAR, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, provide a powerful means to identify key structural features that are essential for a compound's function. These methods are significantly faster and more economical than traditional experimental techniques.

For a compound like this compound, a computational SAR study would typically involve the systematic in silico modification of its structure to observe the effects on a predicted biological target. This process helps in elucidating which parts of the molecule, such as the bromine atom, the ethyl group, or the sulfonamide moiety, are critical for its activity.

However, a comprehensive review of the scientific literature reveals a notable absence of specific computational SAR studies focused solely on this compound. While research on other sulfonamide derivatives has successfully employed these techniques to identify crucial molecular interactions, similar dedicated analyses for this compound are not publicly available. The insights from such studies on related compounds often highlight the importance of the sulfonamide group in forming key interactions with biological targets.

Pharmacokinetic Prediction Studies (e.g., ADME)

The pharmacokinetic profile of a compound, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its potential as a therapeutic agent. Computational models are widely used to predict these ADME properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic characteristics.

For this compound, a computational ADME prediction would involve the use of various models to estimate properties such as its solubility, permeability, metabolic stability, and potential for excretion. These predictions are based on the molecule's structural features and physicochemical properties.

As with SAR studies, there is a lack of specific published research detailing the computationally predicted pharmacokinetic profile of this compound. General pharmacokinetic principles for sulfonamides suggest that they are typically well-absorbed and distributed. However, without specific computational studies, the precise ADME parameters for this compound remain theoretical.

Below is a table summarizing the types of data that would be generated in a typical computational ADME prediction study for this compound. It is important to note that the values in this table are placeholders, as specific predictive studies for this compound are not available in the reviewed literature.

Table 1: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value | Computational Method |

|---|---|---|

| Absorption | ||

| Aqueous Solubility | Data not available | General Solubility Models |

| Intestinal Absorption | Data not available | Caco-2 Permeability Models |

| Distribution | ||

| Plasma Protein Binding | Data not available | QSAR-based Binding Models |

| Blood-Brain Barrier Penetration | Data not available | Molecular Descriptor Models |

| Metabolism | ||

| Cytochrome P450 Inhibition | Data not available | Docking and Pharmacophore Models |

| Excretion |

Applications and Advanced Research Directions of Benzenesulfonamide Derivatives

Emerging Applications in Material Science

Benzenesulfonamide (B165840) derivatives are gaining attention in the field of material science, particularly in the development of organic electronics. These compounds can be incorporated into polymers to create materials with specific electronic properties. For instance, polymers containing sulfonamide moieties are being explored for their potential use in organic electrochemical transistors (OECTs), which are key components in biosensors. nih.gov The ability to tune the electronic properties of these polymers by modifying the substituents on the benzene (B151609) ring makes them attractive for creating novel semiconducting materials. google.comnih.govgoogle.com

Environmental Presence and Fate of Benzenesulfonamides

The environmental persistence and degradation of sulfonamides are of significant interest due to their widespread use. Generally, sulfonamides can be resistant to biodegradation. nih.gov However, certain microorganisms have been shown to degrade these compounds. The degradation pathways can involve the cleavage of the sulfonamide bond or modifications to the aromatic ring. nih.gov The presence of a bromine atom, as in 3-bromo-N-ethylbenzenesulfonamide, may influence the compound's environmental fate, potentially affecting its persistence and the nature of its degradation products. The degradation of brominated organic compounds can occur through various mechanisms, including enzymatic dehalogenation. mdpi.com

Future Research Perspectives for this compound in Chemical Synthesis and Derivatives

The synthetic versatility of the benzenesulfonamide scaffold continues to drive research in medicinal chemistry and the development of novel functional molecules. nih.govajchem-b.comresearchgate.nettandfonline.comajchem-b.com Future research on this compound could focus on several key areas:

Exploration of its Catalytic Activity: The presence of the sulfonamide group could impart catalytic properties, making it a candidate for use in various organic transformations.

Development of Novel Polymers: Incorporating this specific brominated sulfonamide into polymer chains could lead to new materials with unique optical or electronic properties for advanced applications.

Synthesis of Novel Heterocyclic Compounds: The bromine atom serves as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of complex molecules with potential biological activities. The development of new synthetic methodologies for creating diverse sulfonamide derivatives remains an active area of research. nih.govrsc.orgnih.govtandfonline.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。